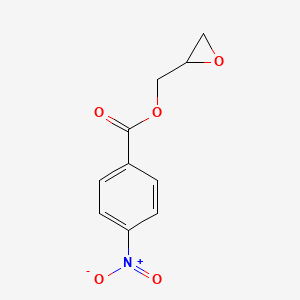![molecular formula C20H27NO4 B12279158 Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is a chemical compound with the molecular formula C20H27NO4 and a molecular weight of 345.43 g/mol . This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a tert-butoxycarbonyl (Boc) protecting group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with 1-Boc-piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
化学反応の分析
Types of Reactions
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
科学的研究の応用
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during chemical reactions, allowing for selective modification of the piperidine ring. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific application .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-Boc-piperidin-4-ylidene-acetic acid
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- 4-[(1-Boc-piperidin-4-ylidene)methyl]phenyl acetate
Uniqueness
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the Boc group allows for selective reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C20H27NO4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
tert-butyl 4-[(4-ethoxycarbonylphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-5-24-18(22)17-8-6-15(7-9-17)14-16-10-12-21(13-11-16)19(23)25-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChIキー |
LWXMVKYCRJONBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)
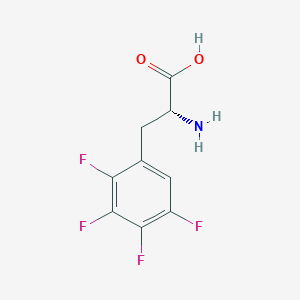
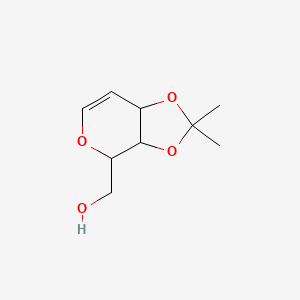
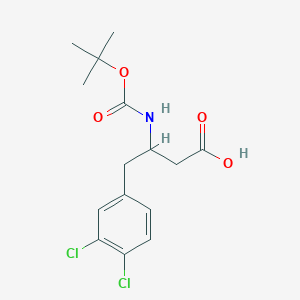
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
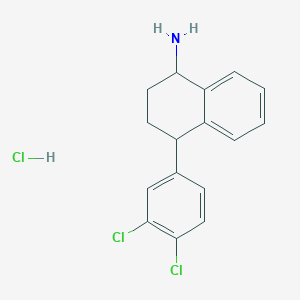
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)

![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)
![4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12279162.png)
